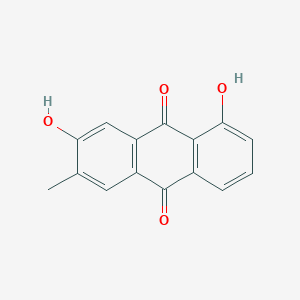
1,7-Dihydroxy-6-methylanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Dihydroxy-6-methylanthracene-9,10-dione is an anthraquinone derivative with the molecular formula C15H10O4. This compound is known for its distinctive structure, which includes two hydroxyl groups and a methyl group attached to an anthracene backbone. Anthraquinones are a class of naturally occurring compounds found in various plants, fungi, and lichens, and they are known for their diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,7-Dihydroxy-6-methylanthracene-9,10-dione can be synthesized through several synthetic routes. One common method involves the oxidation of 1,7-dihydroxy-6-methylanthracene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs in an acidic medium, such as sulfuric acid, to facilitate the oxidation process .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,7-Dihydroxy-6-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: The hydroxyl groups can undergo substitution reactions with halogens, alkyl groups, or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and sulfuric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and other reduced forms.
Substitution: Halogenated or alkylated anthraquinones.
Wissenschaftliche Forschungsanwendungen
1,7-Dihydroxy-6-methylanthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various anthraquinone derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer and infectious diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1,7-dihydroxy-6-methylanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also generate reactive oxygen species (ROS), leading to oxidative stress and cell death. Additionally, the compound can inhibit specific enzymes, such as topoisomerases, which are involved in DNA replication and repair .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Emodin: 1,3,8-trihydroxy-6-methylanthracene-9,10-dione.
Physcion: 1,8-dihydroxy-6-methoxy-3-methylanthracene-9,10-dione.
Chrysophanol: 1,8-dihydroxy-3-methylanthracene-9,10-dione
Uniqueness
1,7-Dihydroxy-6-methylanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike emodin and physcion, which have hydroxyl groups at different positions, this compound has hydroxyl groups at the 1 and 7 positions, leading to different reactivity and biological activities .
Eigenschaften
CAS-Nummer |
669089-91-2 |
|---|---|
Molekularformel |
C15H10O4 |
Molekulargewicht |
254.24 g/mol |
IUPAC-Name |
1,7-dihydroxy-6-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O4/c1-7-5-9-10(6-12(7)17)15(19)13-8(14(9)18)3-2-4-11(13)16/h2-6,16-17H,1H3 |
InChI-Schlüssel |
UJVFWZYQJMYENS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1O)C(=O)C3=C(C2=O)C=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-4-(diphenylamino)indeno[1,2-b]pyran-2(5H)-one](/img/structure/B13146854.png)
![7-(Adamantan-1-ylmethoxy)-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13146861.png)

![2-(3,3-Dimethyl-1-oxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13146868.png)
![1-[2-(Aminomethyl)azepan-1-yl]propan-1-one](/img/structure/B13146874.png)
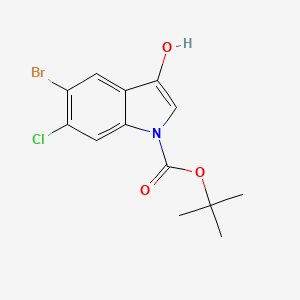
![2-Chloropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13146888.png)
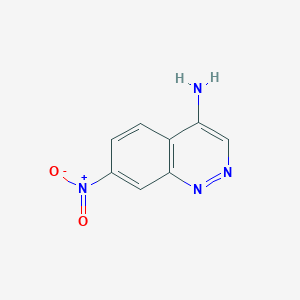
![6-Fluorobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13146893.png)
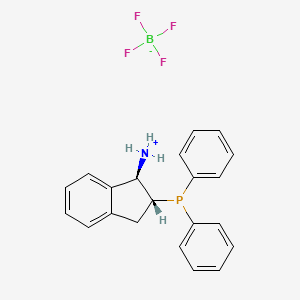
![4-[(Cyclopropylamino)methyl]thiophene-2-carbonitrile](/img/structure/B13146900.png)
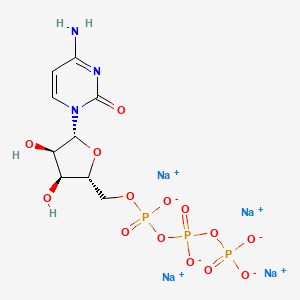
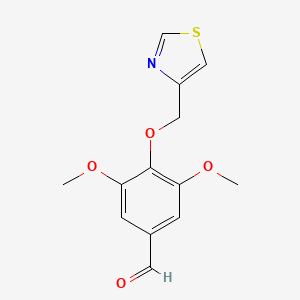
![2,5-Dimethyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13146928.png)
